2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
2-{[(4-Methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a structurally complex bicyclic organic compound featuring a methanoisoindole-dione core fused with a quinoline moiety. The molecule combines a 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold linked via an aminomethyl group to a 4-methylquinolin-8-yl substituent. This architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
4-[[(4-methylquinolin-8-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-11-7-8-21-18-14(11)3-2-4-15(18)22-10-23-19(24)16-12-5-6-13(9-12)17(16)20(23)25/h2-8,12-13,16-17,22H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMKHIZHFILFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)NCN3C(=O)C4C5CC(C4C3=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the methanoisoindole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s uniqueness lies in its 4-methylquinolin-8-yl substituent, a bicyclic aromatic system with electron-withdrawing and π-stacking capabilities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The quinoline moiety in the target compound likely increases logP compared to phenyl or hydroxyphenyl analogs, enhancing blood-brain barrier penetration .
- Thermal Stability: Methanoisoindole-dione cores generally exhibit high thermal stability (>200°C), as seen in similar bicyclic systems .
Biological Activity
2-{[(4-methylquinolin-8-yl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with significant biological activity. Its structure combines a quinoline moiety with a methanoisoindole framework, suggesting potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action and therapeutic potential.
The molecular formula of the compound is , and it has a molar mass of 318.36 g/mol. The compound's unique structural features contribute to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| A549 | 6.8 | Inhibition of cell cycle progression |
| MCF-7 | 4.5 | Activation of caspase pathways |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could act as a modulator for certain receptors implicated in tumor growth.
- Oxidative Stress Induction : It can increase oxidative stress levels within cells, leading to apoptosis.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models.
- Antimicrobial Efficacy : Research reported in Antimicrobial Agents and Chemotherapy indicated that the compound effectively inhibited biofilm formation in bacterial cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
